molecular formula C11H14O B044636 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone CAS No. 122598-73-6

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone

Cat. No. B044636
M. Wt: 162.23 g/mol
InChI Key: LNPLROKDACCZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone, also known as TNE, is a cyclic ketone compound that has been studied for its potential use in scientific research. TNE is a bicyclic compound that contains a cycloheptenone ring and a cyclohexane ring, which gives it unique properties that make it useful in certain applications.

Mechanism Of Action

The mechanism of action of 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is not well understood, but it is believed to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to react with a variety of electrophiles, including alkyl halides, acyl chlorides, and isocyanates.

Biochemical And Physiological Effects

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to be metabolized by the liver, but its metabolites have not been fully characterized.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone in lab experiments is its ability to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is also relatively easy to synthesize and purify, which makes it a useful compound for researchers. One limitation of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is that its mechanism of action is not well understood, which makes it difficult to predict its behavior in certain reactions.

Future Directions

There are a number of potential future directions for research on 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone. One area of interest is its potential use in the development of new metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could also be studied for its potential use in the synthesis of complex organic molecules. Additionally, 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could be studied for its potential use in the development of new drugs or other therapeutic agents.

Synthesis Methods

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone can be synthesized using a variety of methods, including the Diels-Alder reaction and the Grignard reaction. One common method involves the reaction of cycloheptadiene and ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone with a high degree of purity and is relatively easy to perform.

Scientific Research Applications

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand in metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been found to be an effective ligand in a number of different metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and gold-catalyzed cycloaddition reactions.

properties

CAS RN

122598-73-6

Product Name

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-tricyclo[4.2.1.02,5]non-7-enyl)ethanone

InChI

InChI=1S/C11H14O/c1-7(12)11-5-4-10(11)8-2-3-9(11)6-8/h2-3,8-10H,4-6H2,1H3

InChI Key

LNPLROKDACCZQA-UHFFFAOYSA-N

SMILES

CC(=O)C12CCC1C3CC2C=C3

Canonical SMILES

CC(=O)C12CCC1C3CC2C=C3

synonyms

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-2-yl-, (1alpha,2alpha,5alpha,6alpha)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.